Enzymatic Potency: BI-1942 Exhibits Superior IC50 Against Human Chymase
BI-1942 demonstrates an IC50 of 0.4 nM for human chymase, which is significantly more potent than a panel of widely used chymase inhibitors [1]. For example, its potency is 6.25-fold greater than NK3201 (IC50 = 2.5 nM), 13.5-fold greater than BCEAB (IC50 = 5.4 nM), and over 775-fold greater than SUN-C8257 (IC50 = 310 nM) [2].
| Evidence Dimension | Enzymatic Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 0.4 nM |
| Comparator Or Baseline | NK3201 (2.5 nM), BCEAB (5.4 nM), SUN-C8257 (310 nM) |
| Quantified Difference | 6.25-fold more potent than NK3201; 13.5-fold more potent than BCEAB; 775-fold more potent than SUN-C8257 |
| Conditions | Purified human chymase enzymatic assay |
Why This Matters
Higher potency ensures complete target engagement at lower concentrations, reducing the risk of off-target effects and conserving valuable compound.
- [1] SGC Frankfurt. 'Overview for BI-1942 an inhibitor of CMA1.' Structural Genomics Consortium, Goethe University Frankfurt. Available online. View Source
- [2] Miyazaki, M. et al. 'Chymase inhibition and cardiovascular disease.' Pharmacology & Therapeutics, 2006, via ScienceDirect Topics. View Source
